molecular formula C29H56O4 B12586040 Ethyl 22-(pentanoyloxy)docosanoate CAS No. 646535-53-7

Ethyl 22-(pentanoyloxy)docosanoate

Cat. No.: B12586040
CAS No.: 646535-53-7
M. Wt: 468.8 g/mol
InChI Key: WIYBHUVIXZJKMO-UHFFFAOYSA-N
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Description

Ethyl 22-(pentanoyloxy)docosanoate is a chemical compound with the molecular formula C29H56O4. It is an ester derivative of docosanoic acid, also known as behenic acid. This compound is characterized by its long carbon chain and ester functional group, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 22-(pentanoyloxy)docosanoate typically involves esterification reactions. One common method is the reaction of docosanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form ethyl docosanoate. This intermediate can then be reacted with pentanoic acid and a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 22-(pentanoyloxy)docosanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield docosanoic acid and pentanoic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Docosanoic acid and pentanoic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Ethyl 22-(pentanoyloxy)docosanoate has diverse applications in scientific research:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of surfactants, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of ethyl 22-(pentanoyloxy)docosanoate involves its interaction with lipid membranes. Its long carbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl docosanoate: Similar in structure but lacks the pentanoyloxy group.

    Docosanoic acid: The parent acid of ethyl 22-(pentanoyloxy)docosanoate.

    Ethyl behenoate: Another ester derivative of docosanoic acid.

Uniqueness

This compound is unique due to the presence of the pentanoyloxy group, which imparts distinct chemical and physical properties. This modification can influence its reactivity, solubility, and interaction with biological membranes, making it a valuable compound for specialized applications.

Properties

CAS No.

646535-53-7

Molecular Formula

C29H56O4

Molecular Weight

468.8 g/mol

IUPAC Name

ethyl 22-pentanoyloxydocosanoate

InChI

InChI=1S/C29H56O4/c1-3-5-25-29(31)33-27-24-22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-23-26-28(30)32-4-2/h3-27H2,1-2H3

InChI Key

WIYBHUVIXZJKMO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC(=O)OCC

Origin of Product

United States

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